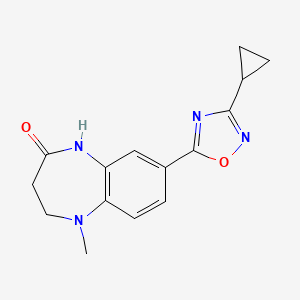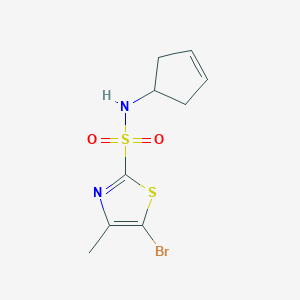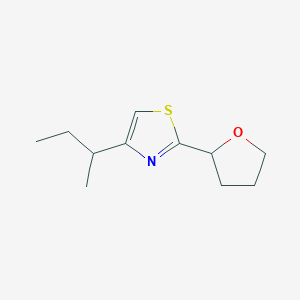![molecular formula C13H15BrN2 B7641125 4-[[1-(3-Bromophenyl)cyclopropyl]amino]butanenitrile](/img/structure/B7641125.png)
4-[[1-(3-Bromophenyl)cyclopropyl]amino]butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[1-(3-Bromophenyl)cyclopropyl]amino]butanenitrile, commonly known as BrCRIB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of BrCRIB involves the inhibition of various signaling pathways, including the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway. BrCRIB has also been shown to inhibit the activity of STAT3, a transcription factor that plays a crucial role in tumor growth and progression.
Biochemical and Physiological Effects:
BrCRIB has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the suppression of tumor growth. Additionally, BrCRIB has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of BrCRIB is its potential therapeutic applications, particularly in the treatment of cancer. Additionally, BrCRIB has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases. However, one of the limitations of BrCRIB is its potential toxicity, which requires further investigation.
Future Directions
There are several future directions for the study of BrCRIB, including the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to investigate the mechanism of action of BrCRIB and its potential toxicity. Finally, the development of more efficient synthesis methods for BrCRIB could facilitate its use in scientific research and potential therapeutic applications.
Conclusion:
In conclusion, BrCRIB is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Studies have shown that BrCRIB can inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth. Additionally, BrCRIB has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases. However, further investigation is needed to fully understand the mechanism of action of BrCRIB and its potential toxicity.
Synthesis Methods
BrCRIB can be synthesized using various methods, including the reaction of 3-bromophenylcyclopropylamine with butanenitrile under reflux conditions. The reaction yields BrCRIB as a white solid, which can be purified via recrystallization.
Scientific Research Applications
BrCRIB has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that BrCRIB can inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth. Additionally, BrCRIB has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
properties
IUPAC Name |
4-[[1-(3-bromophenyl)cyclopropyl]amino]butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2/c14-12-5-3-4-11(10-12)13(6-7-13)16-9-2-1-8-15/h3-5,10,16H,1-2,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJFLXAVDJFILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)Br)NCCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Chloro-3-methylphenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641045.png)
![(5-fluoropyridin-3-yl)-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641057.png)
![1-[1-[(7-Methoxy-1-benzofuran-2-yl)methyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B7641068.png)

![Cyclopenten-1-yl-[4-hydroxy-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7641081.png)

![[4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol](/img/structure/B7641092.png)

![(3-Chloro-4-fluorophenyl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7641108.png)
![N-[[5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]furan-2-yl]methyl]acetamide](/img/structure/B7641113.png)

![N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B7641123.png)
![1-Benzofuran-3-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone](/img/structure/B7641130.png)
